Butane, 1-(1-methylpropoxy)-
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Overview
Description
It is a colorless liquid with a fruity odor and is commonly used as an oxygenate in gasoline to improve its octane rating and reduce emissions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 1-(1-methylpropoxy)- typically involves the reaction of butanol with isobutylene in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of butanol reacts with the double bond of isobutylene to form the ether linkage.
Industrial Production Methods
Industrial production of Butane, 1-(1-methylpropoxy)- follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of butanol and isobutylene into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Butane, 1-(1-methylpropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkage to an alcohol group.
Substitution: The ether linkage can undergo nucleophilic substitution reactions to form different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or halides are employed under basic conditions.
Major Products Formed
Oxidation: Butanal or butanoic acid.
Reduction: Butanol.
Substitution: Various ethers or alcohols depending on the nucleophile used.
Scientific Research Applications
Butane, 1-(1-methylpropoxy)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a model compound for studying ether metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its ether linkage.
Industry: Utilized as an oxygenate in gasoline to improve fuel efficiency and reduce emissions.
Mechanism of Action
The mechanism of action of Butane, 1-(1-methylpropoxy)- involves its interaction with various molecular targets and pathways. The ether linkage allows it to participate in hydrogen bonding and other intermolecular interactions, affecting its solubility and reactivity. In biological systems, it may be metabolized by enzymes that target ether bonds, leading to the formation of alcohols and aldehydes .
Comparison with Similar Compounds
Similar Compounds
- Butane, 2-(1-methylpropoxy)-
- Butane, 1-(2-methylpropoxy)-
- Butane, 1-(1-ethylpropoxy)-
Uniqueness
Butane, 1-(1-methylpropoxy)- is unique due to its specific ether linkage, which imparts distinct chemical and physical properties. Its use as an oxygenate in gasoline sets it apart from other similar compounds, making it valuable in the fuel industry .
Properties
IUPAC Name |
1-butan-2-yloxybutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-6-7-9-8(3)5-2/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVMPBNUHJKNHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337968 |
Source
|
Record name | Butane, 1-(1-methylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
999-65-5 |
Source
|
Record name | 1-(1-Methylpropoxy)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=999-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1-(1-methylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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